molecular formula C19H21ClN4O5 B1683127 Etofyllin-Clofibrat CAS No. 54504-70-0

Etofyllin-Clofibrat

Katalognummer: B1683127
CAS-Nummer: 54504-70-0
Molekulargewicht: 420.8 g/mol
InChI-Schlüssel: KYAKGJDISSNVPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etofyllin-Clofibrat ist eine Verbindung, die für ihre hypolipidämischen und antithrombotischen Wirkungen bekannt ist. Es ist ein niedermolekulares Medikament, das als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors Alpha (PPARα) wirkt. Diese Verbindung wird hauptsächlich zur Behandlung von Herz-Kreislauf- und Atemwegserkrankungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Etofyllin-Clofibrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es PPARα aktiviert, einen Kernrezeptor, der die Expression von Genen reguliert, die am Fettstoffwechsel beteiligt sind. Diese Aktivierung führt zu einer erhöhten Lipoproteinlipase-Aktivität, was zum Abbau von Triglyceriden und zur Umwandlung von Lipoproteinen sehr niedriger Dichte (VLDL) in Lipoproteine niedriger Dichte (LDL) und Lipoproteine hoher Dichte (HDL) führt. Die Verbindung reduziert auch oxidativen Stress und Entzündungen, was zu ihren therapeutischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Etofylline clofibrate, also known as Theofibrate, primarily targets Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

Etofylline clofibrate acts as an agonist to PPARα . By binding to PPARα, it activates the receptor, leading to changes in the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This interaction can lead to various physiological effects, including hypolipidemic and antithrombotic effects .

Biochemical Pathways

The activation of PPARα by etofylline clofibrate can influence several biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of lipids . Additionally, it can downregulate pro-inflammatory genes, thereby reducing inflammation .

Pharmacokinetics

Etofylline clofibrate is a fibrate produced by the combination of clofibrate ester linked to niacin. These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations . After oral administration, the compound is metabolized into clofibric acid and etofylline . The maximum concentration is reached approximately 4 hours after administration, with a half-life of 12.12 hours for clofibric acid and 4.33 hours for etofylline .

Result of Action

The activation of PPARα by etofylline clofibrate can lead to a decrease in serum lipid levels, thereby exerting a hypolipidemic effect . Additionally, it can reduce inflammation and oxidative stress, which can be beneficial in conditions such as hypertension and nephrotoxicity .

Action Environment

The action of etofylline clofibrate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. It’s also worth noting that the compound’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, diet, and overall health status .

Analyse Chemischer Reaktionen

Etofyllin-Clofibrat durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann unter kontrollierten Bedingungen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

    Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile funktionelle Gruppen in der Verbindung ersetzen. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen. .

Vergleich Mit ähnlichen Verbindungen

Etofyllin-Clofibrat ähnelt anderen Fibraten wie Fenofibrat, Gemfibrozil und Bezafibrat. Es ist einzigartig in seiner dualen Wirkung als hypolipidämisches und antithrombotisches Mittel. Im Gegensatz zu anderen Fibraten hat this compound eine spezifische agonistische Wechselwirkung mit intimer Prostacyclin (PGI2), wodurch seine antithrombotischen Eigenschaften verstärkt werden .

Ähnliche Verbindungen

  • Fenofibrat
  • Gemfibrozil
  • Bezafibrat
  • Clofibrat

Eigenschaften

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAKGJDISSNVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023032
Record name Etofylline clofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54504-70-0
Record name Theofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54504-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theofibrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THEOFIBRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etofylline clofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofylline clofibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THEOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

107.3 g (0.5 mol) 2-(p-chlorophenoxy) isobutyric acid and 56.0 g (0.25 mol) 7-hydroxyethyltheophylline were suspended together in 250 ml xylene and heated for 15 hours in a water separator after addition of 1.5 g p-toluenesulfonic acid. The solution was next agitated with dilute sodium bicarbonate solution (0.5 mol NaHCO3), waterwashed and evaporated in a rotary evaporator. The residue was crystallized from isopropanol, yielding 58.0 g (55% yield) 1-(7-theophyllinyl)-2-ethyl [2-(p-chlorophenoxy)-isobutyrate] with a melting point 131°-132°C.
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
1.5 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofylline clofibrate
Reactant of Route 2
Reactant of Route 2
Etofylline clofibrate
Reactant of Route 3
Reactant of Route 3
Etofylline clofibrate
Reactant of Route 4
Reactant of Route 4
Etofylline clofibrate
Reactant of Route 5
Reactant of Route 5
Etofylline clofibrate
Reactant of Route 6
Reactant of Route 6
Etofylline clofibrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.